molecular formula C11H18N2O2S B5809051 DIMETHYL[(2,4,6-TRIMETHYLPHENYL)SULFAMOYL]AMINE

DIMETHYL[(2,4,6-TRIMETHYLPHENYL)SULFAMOYL]AMINE

Cat. No.: B5809051
M. Wt: 242.34 g/mol
InChI Key: TYPYXZBFKNCSAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

DIMETHYL[(2,4,6-TRIMETHYLPHENYL)SULFAMOYL]AMINE is a complex organic compound characterized by its unique structure and chemical properties. This compound contains a total of 48 bonds, including 23 non-hydrogen bonds, 10 multiple bonds, 7 rotatable bonds, 4 double bonds, 6 aromatic bonds, 1 six-membered ring, and 2 sulfonamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of DIMETHYL[(2,4,6-TRIMETHYLPHENYL)SULFAMOYL]AMINE involves multiple steps, typically starting with the preparation of the trimethylphenyl sulfonamide precursor. This precursor is then subjected to various chemical reactions to introduce the dimethylamino group and other functional groups. Common reagents used in these reactions include sulfonyl chlorides, amines, and catalysts under controlled temperature and pressure conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: DIMETHYL[(2,4,6-TRIMETHYLPHENYL)SULFAMOYL]AMINE undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include sulfoxides, sulfones, substituted aromatic compounds, and amines .

Scientific Research Applications

DIMETHYL[(2,4,6-TRIMETHYLPHENYL)SULFAMOYL]AMINE has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of DIMETHYL[(2,4,6-TRIMETHYLPHENYL)SULFAMOYL]AMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form strong hydrogen bonds with active sites, while the aromatic ring and dimethylamino group contribute to hydrophobic interactions and electronic effects. These interactions can modulate the activity of the target molecule, leading to various biological effects .

Comparison with Similar Compounds

    Trimethylphenyl Sulfonamide: Shares the sulfonamide group but lacks the dimethylamino group.

    Dimethyl Sulfamide: Contains the dimethylamino group but lacks the aromatic ring.

    Sulfonyl Chlorides: Precursors used in the synthesis of sulfonamides.

Uniqueness: DIMETHYL[(2,4,6-TRIMETHYLPHENYL)SULFAMOYL]AMINE is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the sulfonamide and dimethylamino groups allows for versatile applications in various fields, distinguishing it from other similar compounds .

Properties

IUPAC Name

2-(dimethylsulfamoylamino)-1,3,5-trimethylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O2S/c1-8-6-9(2)11(10(3)7-8)12-16(14,15)13(4)5/h6-7,12H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYPYXZBFKNCSAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NS(=O)(=O)N(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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